molecular formula C11H13N3O3 B14905066 n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide

Cat. No.: B14905066
M. Wt: 235.24 g/mol
InChI Key: CMJQBMNXNRPADM-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide is an organic compound with the molecular formula C11H13N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-(cyclopropylamino)acetamide
  • n-Cyclopropyl-2-(2-methyl-3-nitrophenyl)amino)acetamide
  • n-Cyclopropyl-2-(2-hydroxy-5-nitrophenyl)acetamide

Uniqueness

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide is unique due to its combination of a cyclopropyl group and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-cyclopropyl-2-(2-nitroanilino)acetamide

InChI

InChI=1S/C11H13N3O3/c15-11(13-8-5-6-8)7-12-9-3-1-2-4-10(9)14(16)17/h1-4,8,12H,5-7H2,(H,13,15)

InChI Key

CMJQBMNXNRPADM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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